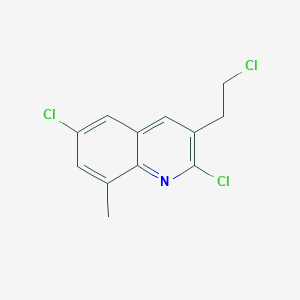

3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline

CAS No.: 948291-86-9

Cat. No.: VC15906024

Molecular Formula: C12H10Cl3N

Molecular Weight: 274.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948291-86-9 |

|---|---|

| Molecular Formula | C12H10Cl3N |

| Molecular Weight | 274.6 g/mol |

| IUPAC Name | 2,6-dichloro-3-(2-chloroethyl)-8-methylquinoline |

| Standard InChI | InChI=1S/C12H10Cl3N/c1-7-4-10(14)6-9-5-8(2-3-13)12(15)16-11(7)9/h4-6H,2-3H2,1H3 |

| Standard InChI Key | CQTCLEJTBSBQGG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC2=CC(=C(N=C12)Cl)CCCl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline is C₁₂H₁₀Cl₃N, with a molecular weight of 284.57 g/mol. Its structure integrates a quinoline backbone substituted with:

-

Two chlorine atoms at positions 2 and 6,

-

A methyl group at position 8,

-

A 2-chloroethyl chain at position 3.

This substitution pattern enhances lipophilicity compared to simpler chlorinated quinolines, potentially improving membrane permeability in biological systems .

Table 1: Comparative Structural Features of Selected Chlorinated Quinolines

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline | 2-Cl, 6-Cl, 8-CH₃, 3-(CH₂CH₂Cl) | C₁₂H₁₀Cl₃N | 284.57 |

| 2,6-Dichloro-3-(chloromethyl)-8-methylquinoline | 2-Cl, 6-Cl, 8-CH₃, 3-(CH₂Cl) | C₁₁H₈Cl₃N | 260.55 |

| 2,6-Dichloro-8-methyl-3-(2-nitroethenyl)quinoline | 2-Cl, 6-Cl, 8-CH₃, 3-(CH=CHNO₂) | C₁₂H₈Cl₂N₂O₂ | 283.11 |

The 2-chloroethyl group at position 3 distinguishes this compound from analogues with shorter chloromethyl or nitroethenyl substituents .

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis protocols for 3-(2-Chloroethyl)-2,6-dichloro-8-methylquinoline are documented in the reviewed literature, its preparation likely involves multi-step functionalization of a quinoline precursor. A plausible pathway, inferred from patent CN111377862B , includes:

-

Quinoline Core Formation:

-

Chlorination:

-

Side-Chain Introduction:

-

Alkylation at position 3 with 2-chloroethyl groups via nucleophilic substitution or Friedel-Crafts reactions.

-

Table 2: Representative Chlorination Conditions for Quinoline Derivatives

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 7-Chloro-8-methylquinoline | Cl₂, AIBN | 1,2-Dichlorobenzene | 80–120 | 6–10 | 91–93 |

| 3-Methylquinoline | Cl₂, FeCl₃ | CCl₄ | 25–40 | 12 | 75 |

Chlorination efficiency depends on the electron-withdrawing effects of existing substituents, which activate specific positions for electrophilic attack .

Physicochemical Properties

Thermal and Solubility Characteristics

Data extrapolated from analogues suggest:

-

Boiling Point: ~373°C (similar to 2,6-dichloro-3-(chloromethyl)-8-methylquinoline) .

-

Density: ~1.4 g/cm³, consistent with heavily chlorinated aromatics .

-

Lipophilicity: LogP ≈ 4.5–4.6, indicating high lipid solubility .

The 2-chloroethyl group may slightly reduce crystallinity compared to chloromethyl analogues, impacting formulation stability.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atoms at positions 2 and 6 are susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling derivative synthesis. For example:

-

Reaction with piperazine yields diaminoquinolines with enhanced water solubility .

-

Thiol substitution at position 6 produces sulfhydryl-containing intermediates for conjugation .

Radical Reactions

The chlorinated ethyl side chain may participate in radical-mediated transformations, such as:

| Compound | Target Pathway | IC₅₀ (µM) |

|---|---|---|

| 8-Hydroxyquinoline | Metal ion chelation | 10–50 |

| Chloroquine | Hemozoin formation | 0.1–1 |

| 2,6-Dichloro-3-nitroquinoline | Topoisomerase inhibition | 5–20 |

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds require harsh chlorination conditions (e.g., Cl₂ gas at high temperatures) . Transitioning to catalytic chlorination or flow chemistry could improve safety and scalability.

Toxicity Profiling

The compound’s potential for off-target alkylation necessitates rigorous in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) before therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume